molecular formula C7H6Cl2N2O2S2 B3418024 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride CAS No. 1185293-68-8

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Cat. No.: B3418024
CAS No.: 1185293-68-8
M. Wt: 285.2 g/mol
InChI Key: MPTNWEHZPWASLC-UHFFFAOYSA-N
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Description

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S2 and a molecular weight of 248.71 g/mol . It is a derivative of benzothiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the chlorosulfonation of 5-methyl-2,1,3-benzothiadiazole. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify other molecules by forming covalent bonds with them .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and compounds .

Properties

CAS No.

1185293-68-8

Molecular Formula

C7H6Cl2N2O2S2

Molecular Weight

285.2 g/mol

IUPAC Name

5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C7H5ClN2O2S2.ClH/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12;/h2-3H,1H3;1H

InChI Key

MPTNWEHZPWASLC-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
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Reactant of Route 4
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 5
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
Reactant of Route 6
5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

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